molecular formula C8H5F2N B1306068 5,7-Difluoroindole CAS No. 301856-25-7

5,7-Difluoroindole

Cat. No. B1306068
M. Wt: 153.13 g/mol
InChI Key: WZPOGQRJXZGSMH-UHFFFAOYSA-N
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Description

5,7-Difluoroindole is a fluorinated indole derivative, which is a class of compounds known for their significance in medicinal chemistry and material science. While the provided papers do not directly discuss 5,7-difluoroindole, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related fluorinated indoles and heterocyclic compounds. These insights can be extrapolated to understand the characteristics of 5,7-difluoroindole.

Synthesis Analysis

The synthesis of fluorinated indoles, such as 4,5,6,7-tetrafluoroindole, has been improved through various methods. For instance, an improved synthesis of tetrafluoroindole, which could be a precursor or structural analog to 5,7-difluoroindole, was achieved by catalytic reduction followed by cyclization and dehydrogenation, with the final aromatization step being enhanced by using DDQ instead of MnO2 . This suggests that similar methodologies could potentially be applied to synthesize 5,7-difluoroindole.

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles can be significantly different from their non-fluorinated counterparts. For example, the molecular structure and bonding of a tetrafluorinated benzothiaselenadiazine were investigated using quantum-chemical calculations, revealing differences in crystal packing and inclusion of atmospheric N2 in the crystal lattice . This indicates that the introduction of fluorine atoms in 5,7-difluoroindole could similarly affect its molecular conformation and crystal structure.

Chemical Reactions Analysis

Fluorinated indoles undergo various chemical reactions that can be utilized to synthesize complex molecules. Selenium dioxide oxidation of 3-methyl-4,5,6,7-tetrafluoroindoles resulted in high selectivities for 3-formyl or 3-acetoxymethyltetrafluoroindoles, which served as intermediates for further syntheses . This demonstrates the reactivity of fluorinated indoles in oxidation reactions, which could be relevant for the chemical manipulation of 5,7-difluoroindole.

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the indole core can lead to unique physical and chemical properties. For instance, new liquid crystal compounds with a 5,6-difluorobenzofuran core exhibited a broad nematic range and high clearing points, with significant dielectric anisotropy . Although 5,7-difluoroindole was not specifically studied, it can be inferred that its physical properties would also be influenced by the presence of fluorine atoms, potentially affecting its liquid crystalline behavior and electronic properties.

Scientific Research Applications

Influenza Inhibitors

5,7-Difluoroindole derivatives have shown promise as potent influenza inhibitors. For instance, a specific 5,7-difluoroindole derivative (11a) has been identified as a metabolically stable inhibitor with a favorable oral pharmacokinetic profile and demonstrated efficacy in mice. This derivative was not at risk of metabolism via aldehyde oxidase, offering an advantage over other inhibitors in this class. The crystal structure of this compound bound to the influenza A PB2 cap region has been studied, highlighting its potential in the medical field (McGowan et al., 2019).

Synthesis of Difluoromethylene-Containing Compounds

Research on 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from the iodination of the zinc reagent of 5-(bromodifluoromethyl)-3-phenyl-1,2,4-oxadiazole, has led to the creation of various difluoromethylenated 1,2,4-oxadiazole-containing compounds. These compounds have applications in the development of γ-butyrolactones and tetrahydrofurans, indicating potential uses in chemical synthesis and pharmaceuticals (Yang et al., 2007).

Selective Difluoromethylation and Monofluoromethylation Reactions

The introduction of fluorine atoms and fluorinated moieties into organic molecules, including the use of difluoromethyl and monofluoromethyl groups, is an important area of research due to its relevance in life science and materials science. These groups can bring beneficial effects to target molecules, and selective di- and monofluoromethylation represent straightforward synthetic methods for incorporating these groups into organic molecules (Hu, Zhang, & Wang, 2009).

Applications in Fluorous Chemistry

The unique features of perfluorinated compounds, including those involving difluoromethylene groups, have gained attention in biochemistry. Applications in fluorous microarrays, modification of protein properties by introducing local fluorous domains, and (19)F-Magnetic Resonance Imaging ((19)F-MRI) are notable. This illustrates the growing importance of fluorous chemistry in biomolecular applications (Cametti et al., 2012).

Transition-Metal Catalyzed Difluoroalkylation

Difluoroalkylated compounds, especially those introduced at the benzylic position, can significantly improve biological properties of molecules. Transition-metal-catalyzed cross-coupling with difluoroalkyl halides has been a major focus, offering a straightforward route to synthesize difluoroalkylated skeletons. This process enables the synthesis of diverse difluoroalkylated (hetero)arenes under mild conditions (Feng, Xiao, & Zhang, 2018).

Safety And Hazards

When handling 5,7-Difluoroindole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

5,7-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPOGQRJXZGSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381097
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoroindole

CAS RN

301856-25-7
Record name 5,7-Difluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-1H-indole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Fresh sodium ethoxide is prepared by carefully adding NaH (16 g of 60% oil dispersion, 400 mmol) to 550 mL of ethanol under N2. 2-(Trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (28 g, 100 mmol) in 150 mL of ethanol is added and reaction is stirred at room temperature approximately 45 minutes, while monitoring by TLC (20% ethyl acetate/hexane, UV) until all the starting material is consumed. The mixture is heated to reflux and monitored by TLC until the intermediate material is consumed (approx. 1 hour). Reaction is cooled to room temperature, concentrated, diethylether is added, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 12 g of 5,7-difluoro-indole (78%).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The impure 2-ethynyl-4,6-difluoroaniline (4.2 g, 19 mmol) from the previous example was dissolved in ethanol (75 mL), treated with sodium gold(III) chloride dihydrate (310 mg, 0.77 mmol) and stirred for 3 h under an atmosphere of nitrogen. The mixture was concentrated, taken up in ethyl acetate, washed with water, washed with sat. NaCl, dried over sodium sulfate (Na2SO4) and evaporated. Purification by flash chromatography (SiO2, 100-200 mesh; eluting with 0-15% EtOAc in hexanes containing 2% acetic acid) provided of the title product (2.0 g, ca 85% purity): 1H NMR (400 MHz, CDCl3) δ 8.32 (s, 1H), 7.26 (dd, J=4.8, 2.0 Hz, 1H), 7.09 (dd, J=9.1, 2.2 Hz, 1H), 6.74 (ddd, J=11.2, 9.3, 2.0 Hz, 1H), 6.55 (td, J=3.3, 2.2 Hz, 1H). 19F NMR (376 MHz, CDCl3) δ −122.11, −131.96. EIMS m/z 153.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
sodium gold(III) chloride dihydrate
Quantity
310 mg
Type
catalyst
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DC McGowan, W Balemans, W Embrechts… - Journal of medicinal …, 2019 - ACS Publications
In the search for novel influenza inhibitors we evaluated 7-fluoro-substituted indoles as bioisosteric replacements for the 7-azaindole scaffold of Pimodivir, a PB2 (polymerase basic …
Number of citations: 22 pubs.acs.org
片山正人, 加藤康仁, 秦野利基, 羽鳥真… - Journal of Pesticide …, 1998 - jlc.jst.go.jp
5, 6-Difluoroindole-3-acetic acid (5, 6-F 2 -IAA, 1), a new fluoroindole auxin synthesized via Fischer's indolization, has much a stronger elongation activity on Avena coleoptile segments …
Number of citations: 13 jlc.jst.go.jp
加藤康仁, 片山正人, 丸茂晋吾 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
In our research on new plant growth regulators we earlier reported a promising indolic auxin, 5, 6-dichloroindole-3-acetic acid (5, 6-C12-IAA), the most potent of all the known natural …
Number of citations: 1 jlc.jst.go.jp
W Zhong, JP Gallivan, Y Zhang, L Li… - Proceedings of the …, 1998 - National Acad Sciences
The nicotinic acetylcholine receptor is the prototype ligand-gated ion channel. A number of aromatic amino acids have been identified as contributing to the agonist binding site, …
Number of citations: 689 www.pnas.org
SA Bradley, BJ Lehka, FG Hansson… - Nature Chemical …, 2023 - nature.com
Monoterpenoid indole alkaloids (MIAs) represent a large class of plant natural products with marketed pharmaceutical activities against a wide range of indications, including cancer, …
Number of citations: 1 www.nature.com
T Pillaiyar, M Köse, K Sylvester… - Journal of medicinal …, 2017 - ACS Publications
The G i protein-coupled receptor GPR84, which is activated by (hydroxy)fatty acids, is highly expressed on immune cells. Recently, 3,3′-diindolylmethane was identified as a …
Number of citations: 80 pubs.acs.org
NT Hatzenbuhler, R Baudy, DA Evrard… - Journal of medicinal …, 2008 - ACS Publications
Novel compounds combining a 5-HT 1A moiety (3-aminochroman scaffold) and a 5-HT transporter (indole analogues) linked through a common basic nitrogen via an alkyl chain …
Number of citations: 32 pubs.acs.org
Urvashi, JB Senthil Kumar, P Das… - Journal of Medicinal …, 2022 - ACS Publications
The azaindole (AI) framework continues to play a significant role in the design of new antiviral agents. Modulating the position and isosteric replacement of the nitrogen atom of AI …
Number of citations: 9 pubs.acs.org
O Terrier, A Slama-Schwok - hal.science
Influenza infections remain a major and recurrent source of public health concern. Together with vaccines, antiviral drugs play a key role in the prevention and treatment of influenza …
Number of citations: 2 hal.science
Y KATO, M KATAYAMA - Journal of pesticide science, 1976 - 日本農薬学会
Number of citations: 0

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